Copper(I) bromide-dimethyl sulfide

Übersicht

Beschreibung

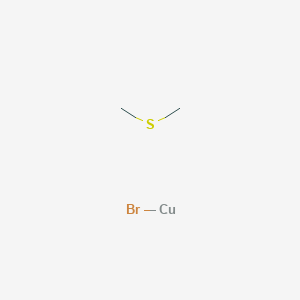

Bromo(thiobis(methane))copper, also known as copper(I) bromide-dimethyl sulfide complex, is an organometallic compound with the chemical formula C2H6BrCuS. It is a crystalline powder that can appear in pale brown or pale green colors. This compound is sensitive to moisture and air, and it decomposes when exposed to water .

Vorbereitungsmethoden

Bromo(thiobis(methane))copper can be synthesized through two primary methods:

Analyse Chemischer Reaktionen

Bromo(thiobis(methane))copper undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of copper(II) species.

Reduction: It can be reduced back to metallic copper under reducing conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halide salts. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Bromo(thiobis(methane))copper has several scientific research applications:

Catalysis: It is used as a catalyst in organic synthesis reactions, including etherification and olefin polymerization.

Material Science: The compound is used in the development of new materials with unique properties.

Chemical Synthesis: It serves as a reagent in various chemical synthesis processes, aiding in the formation of complex organic molecules.

Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of bromo(thiobis(methane))copper involves its ability to coordinate with other molecules through its copper center. The copper ion can undergo redox reactions, facilitating electron transfer processes. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

Bromo(thiobis(methane))copper can be compared with other copper(I) complexes, such as:

Copper(I) chloride-dimethyl sulfide complex: Similar in structure but contains chloride instead of bromide.

Copper(I) iodide-dimethyl sulfide complex: Contains iodide instead of bromide, leading to different reactivity and properties.

Copper(I) thiocyanate-dimethyl sulfide complex: Contains thiocyanate, which affects its reactivity and applications.

These similar compounds highlight the unique properties of bromo(thiobis(methane))copper, particularly its reactivity and applications in various fields.

Biologische Aktivität

Copper(I) bromide-dimethyl sulfide (CuBr-DMS) is a coordination compound that has garnered attention in various fields, including organic synthesis and catalysis. Its biological activity, particularly regarding its toxicity and potential therapeutic applications, is an area of active research. This article provides a detailed overview of the biological activity of CuBr-DMS, including relevant data tables, case studies, and research findings.

Copper(I) bromide (CuBr) is a well-known inorganic compound that can form complexes with various ligands, including dimethyl sulfide (DMS). The structure of CuBr-DMS is characterized by the coordination of DMS to the copper center, which influences its reactivity and biological interactions.

Biological Activity

1. Toxicity and Health Effects

CuBr-DMS exhibits significant toxicity, primarily due to the presence of copper and bromide ions. Acute exposure to copper compounds can lead to symptoms such as headache, gastrointestinal distress, and in severe cases, damage to vital organs like the liver and kidneys. The compound is classified as harmful to aquatic organisms, indicating potential environmental risks associated with its use .

2. Antimicrobial Activity

Research has indicated that CuBr-DMS may possess antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting potential applications in antimicrobial therapies. The mechanism appears to involve the disruption of bacterial cell membranes due to copper ions .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, CuBr-DMS was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL. The study concluded that CuBr-DMS could be a promising candidate for developing new antimicrobial agents .

Case Study 2: Environmental Impact Assessment

An environmental study assessed the impact of CuBr-DMS on aquatic ecosystems. The findings revealed that even low concentrations could adversely affect fish populations and aquatic plants, prompting recommendations for stricter regulations on its use in industrial applications .

The biological activity of CuBr-DMS is largely attributed to the release of copper ions upon dissolution. These ions can interact with various biological molecules, leading to oxidative stress and cellular damage. The following table summarizes key interactions:

| Interaction | Biological Effect |

|---|---|

| Copper Ions Release | Induces oxidative stress in cells . |

| Bromide Ions Release | Can lead to toxicity in high concentrations; linked to neurological effects . |

Research Findings

Recent studies have focused on optimizing the synthesis of CuBr-DMS for enhanced biological activity. For instance, modifications in preparation methods have led to improved yields and purities, which are crucial for both research and application purposes.

- A study highlighted a simple preparation method yielding highly pure Cu(I) bromide-dimethyl sulfide complex with potential applications in organic synthesis .

- Another investigation into the vapochromic properties of Cu(I) complexes suggested that variations in ligand composition could significantly alter their biological interactions .

Eigenschaften

IUPAC Name |

bromocopper;methylsulfanylmethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S.BrH.Cu/c1-3-2;;/h1-2H3;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHQVHHXPFUNSP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC.[Cu]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BrCuS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203133 | |

| Record name | Bromo(thiobis(methane))copper | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or light green crystals with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Bromo(thiobis(methane))copper | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54678-23-8 | |

| Record name | Bromo[1,1′-thiobis[methane]]copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54678-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo(thiobis(methane))copper | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054678238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromo(thiobis(methane))copper | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo[thiobis[methane]]copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.